![molecular formula C7H2BrClF2O2 B2743517 6-Bromo-4-chloro-2,3-difluorobenzoic acid CAS No. 2414146-36-2](/img/structure/B2743517.png)
6-Bromo-4-chloro-2,3-difluorobenzoic acid
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Overview
Description
“6-Bromo-4-chloro-2,3-difluorobenzoic acid” is a chemical compound with the molecular formula C7H2BrClF2O2 . It is an organic compound that is used in the field of scientific research .
Molecular Structure Analysis
The molecular structure of “6-Bromo-4-chloro-2,3-difluorobenzoic acid” consists of a benzoic acid core with bromo, chloro, and difluoro substituents. The exact positions of these substituents can be inferred from the name of the compound .Scientific Research Applications
Formation and Decomposition of Brominated Disinfection Byproducts
Research has shown that brominated disinfection byproducts (Br-DBPs), which are often more cytotoxic and genotoxic than their chlorinated analogues, can form during chlorination processes in water treatment. Studies using precursor ion scan techniques have identified various polar aromatic and unsaturated aliphatic Br-DBPs, indicating the complex nature of disinfection byproduct formation and highlighting the potential environmental and health implications of halogenated compounds in water sources (Zhai & Zhang, 2011).
Organolithium Reactions with Halobenzoic Acids
Research on the selectivities in reactions of organolithium reagents with unprotected 2-halobenzoic acids has been conducted to understand the lithiation process adjacent to the carboxylate, forming dianions that can undergo various reactions. This study provides insights into the chemical behavior of halobenzoic acids under different conditions, which could be relevant for synthesizing halogenated benzoic acid derivatives, including compounds like 6-Bromo-4-chloro-2,3-difluorobenzoic acid (Gohier, Castanet, & Mortier, 2003).
Dioxin Formation from High-Temperature Oxidation
The study of dioxin formation from the high-temperature oxidation of bromophenols, including the observation of various brominated and chlorinated byproducts, sheds light on the environmental impact of halogenated organic compounds when exposed to high temperatures. This research is crucial for understanding the potential risks associated with the incineration of materials containing halogenated compounds (Evans & Dellinger, 2005).
Synthesis and Biological Efficacy of Thiazolidinone Compounds
Research into the synthesis of new thiazolidinone compounds derived from Schiff bases and their biological efficacy demonstrates the potential for halogenated benzoic acids to serve as precursors in the creation of bioactive molecules. Such studies contribute to the development of pharmaceuticals and provide a foundation for further exploration of halogenated benzoic acids in drug discovery (Saleh et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 6-Bromo-4-chloro-2,3-difluorobenzoic acid are currently unknown
Mode of Action
It’s worth noting that similar compounds, such as 4-bromo-2,6-difluorobenzoic acid, have been recognized as inhibitors of certain enzymes like cytochrome p450 .
Result of Action
The molecular and cellular effects of 6-Bromo-4-chloro-2,3-difluorobenzoic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6-Bromo-4-chloro-2,3-difluorobenzoic acid, factors such as temperature, pH, and the presence of other molecules could potentially affect its action .
properties
IUPAC Name |
6-bromo-4-chloro-2,3-difluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O2/c8-2-1-3(9)5(10)6(11)4(2)7(12)13/h1H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVDLHNLXHTOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)C(=O)O)F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-chloro-2,3-difluorobenzoic acid |
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